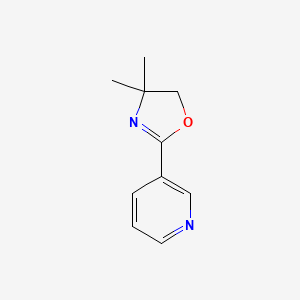

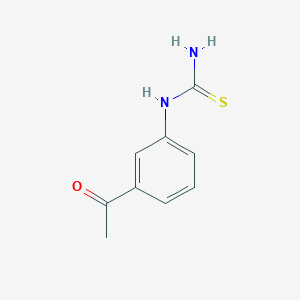

1-(2-Phenylthiazol-5-yl)ethylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Phenylthiazol-5-yl)ethylamine is a compound with the molecular formula C11H12N2S . It is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

The synthesis of compounds similar to 1-(2-Phenylthiazol-5-yl)ethylamine has been investigated. For instance, the preparation of ®- and (S)-1-phenyl-1-(2-phenylthiazol-5-yl)-methanol by asymmetric bioreduction of the corresponding bulky ketone 1-phenyl-1-(2-phenylthiazol-5-yl)-methanone with whole microbial cells has been reported .

Molecular Structure Analysis

The molecular structure of 1-(2-Phenylthiazol-5-yl)ethylamine consists of 11 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom . The compound’s molecular weight is 204.29 g/mol.

Chemical Reactions Analysis

As an amine, 1-(2-Phenylthiazol-5-yl)ethylamine is expected to behave similarly to ammonia in reactions where the lone pair on the nitrogen atom is involved . Amines react with acids to produce ammonium ions, where the amine molecule picks up a hydrogen ion from the acid and attaches it to the lone pair on the nitrogen .

Applications De Recherche Scientifique

Antimicrobial Activity

Novel derivatives of 1-(2-Phenylthiazol-5-yl)ethylamine have been synthesized and evaluated for their antimicrobial properties. For instance, Kumbhare et al. (2013) reported the synthesis of novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives, which exhibited significant antibacterial and antifungal activities against various bacterial and fungal strains (Kumbhare et al., 2013).

Corrosion Inhibition

Compounds derived from 1-(2-Phenylthiazol-5-yl)ethylamine have also shown promise as corrosion inhibitors. Zhang et al. (2015) investigated the efficacy of imidazoline derivatives, including those based on 1-(2-Phenylthiazol-5-yl)ethylamine, as corrosion inhibitors for mild steel in hydrochloric acid solutions. Their results indicated that these compounds are effective in protecting the metal against corrosion (Zhang et al., 2015).

Anticancer and Antitubercular Activity

Derivatives of 1-(2-Phenylthiazol-5-yl)ethylamine have been explored for their potential anticancer and antitubercular activities. Shinde et al. (2019) synthesized a series of 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole derivatives and screened them for antitubercular activity. Several compounds showed promising activity against Mycobacterium tuberculosis H37Ra strain (Shinde et al., 2019).

Molecular Structure and Quantum Calculations

The molecular structure and quantum calculations of ethyl derivatives, including Ethyl-(Z)-3-phenyl-2-(5-phenyl-2H-1,2,3,4-tetraazol-2-yl)-2-propenoate, have been evaluated using HF and B3LYP methods. These studies aim to understand the electronic properties, thermodynamic parameters, and molecular interactions of these compounds (Ramazani et al., 2017).

Drug Development and Bioanalytical Methods

Nemani et al. (2018) developed a rapid and selective RP-HPLC bioanalytical method for the quantitative measurement of Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, a molecule with acetylcholinesterase inhibition property. This study is crucial for drug development and understanding the molecule's stability and metabolite profile (Nemani et al., 2018).

Propriétés

IUPAC Name |

1-(2-phenyl-1,3-thiazol-5-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-8(12)10-7-13-11(14-10)9-5-3-2-4-6-9/h2-8H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFIJTXCXAHAASJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(S1)C2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Phenylthiazol-5-yl)ethylamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1349336.png)

![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde](/img/structure/B1349342.png)

![2-[(2,4-Dichlorophenyl)sulfonyl]acetonitrile](/img/structure/B1349347.png)